Ethyl 6-amino-3-chloropyridine-2-carboxylate

Description

Molecular Architecture and Functional Groups

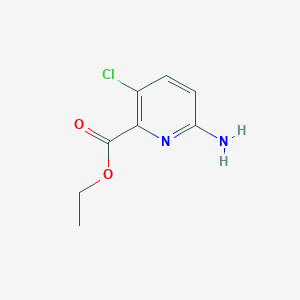

This compound exhibits a molecular formula of C8H9ClN2O2 with a molecular weight of 200.62 grams per mole. The compound features a pyridine ring system as its central scaffold, bearing three distinct substituents that significantly influence its overall molecular properties. The structural architecture comprises an ethyl carboxylate group positioned at the 2-position of the pyridine ring, an amino group at the 6-position, and a chlorine substituent at the 3-position.

The International Union of Pure and Applied Chemistry nomenclature designates this compound as ethyl 6-amino-3-chloropicolinate, reflecting its derivation from picolinic acid. The Simplified Molecular Input Line Entry System representation, CCOC(=O)C1=NC(Cl)=CC=C1N, provides a linear encoding of the molecular structure that emphasizes the connectivity pattern within the heterocyclic framework. This representation clearly illustrates the arrangement of the ethyl ester functionality, the position of the amino group, and the chlorine substitution pattern.

The functional group analysis reveals several key structural elements that contribute to the compound's reactivity profile. The carboxylate ester group introduces electrophilic character to the C-2 carbon, while the amino group at C-6 provides nucleophilic potential and hydrogen bonding capability. The chlorine substituent at C-3 serves as both an electron-withdrawing group and a potential leaving group for substitution reactions, creating a unique electronic environment within the pyridine ring system.

Stereochemical and Conformational Analysis

The stereochemical characteristics of this compound are primarily governed by the planar nature of the pyridine ring system and the conformational flexibility of the ethyl ester side chain. The aromatic pyridine core adopts a planar conformation due to the sp2 hybridization of the ring carbons and nitrogen, creating a rigid framework that restricts rotational freedom around the ring bonds. The International Chemical Identifier key KHRUQEGBTCKPMF-UHFFFAOYSA-N provides a unique fingerprint for this specific stereochemical arrangement.

The ethyl ester substituent introduces conformational flexibility through rotation around the C-O and C-C bonds of the ethyl chain. The ester carbonyl group maintains a planar configuration due to resonance stabilization, with the oxygen atoms adopting approximately trigonal planar geometry. The orientation of the ethyl chain relative to the pyridine ring plane can vary, leading to different conformational isomers that interconvert rapidly at room temperature.

The amino group at the 6-position exhibits pyramidal geometry with the nitrogen atom maintaining sp3 hybridization, allowing for potential hydrogen bonding interactions and influencing the overall molecular polarity. The chlorine substituent at the 3-position does not introduce additional stereochemical complexity but significantly affects the electronic distribution within the aromatic system through its electron-withdrawing inductive effect.

The conformational analysis must consider the potential for intramolecular interactions between the functional groups. The proximity of the amino group to the carboxylate functionality may result in weak intramolecular hydrogen bonding, which could stabilize specific conformational arrangements and influence the compound's solution-phase behavior.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of this compound through analysis of both proton and carbon-13 nuclei. The aromatic protons of the pyridine ring system appear in the characteristic downfield region, with the proton at the 4-position and 5-position exhibiting distinct coupling patterns due to their different chemical environments. The amino group protons typically appear as a broad signal due to rapid exchange with trace water or other protic species in the sample.

The ethyl ester portion generates characteristic splitting patterns, with the methyl group appearing as a triplet due to coupling with the adjacent methylene protons, while the methylene protons exhibit a quartet pattern. The chemical shift of the ester carbonyl carbon in carbon-13 nuclear magnetic resonance spectroscopy falls within the typical range of 170-185 parts per million, consistent with aromatic ester functionality.

Infrared spectroscopy reveals distinctive absorption bands that confirm the presence of key functional groups within the molecular structure. The carbonyl stretching vibration of the ester group appears as a strong absorption band in the region of 1700-1750 wavenumbers, characteristic of aromatic ester compounds. The amino group produces both symmetric and asymmetric N-H stretching vibrations in the 3300-3500 wavenumber region, while the aromatic C=C and C=N stretching modes contribute to the fingerprint region between 1400-1600 wavenumbers.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support structural assignment. The molecular ion peak appears at mass-to-charge ratio 200.62, corresponding to the intact molecular structure. Characteristic fragmentation patterns include loss of the ethyl group to generate the picolinate anion and further fragmentation of the pyridine ring system under high-energy conditions.

| Spectroscopic Method | Key Observations | Characteristic Values |

|---|---|---|

| 1H Nuclear Magnetic Resonance | Aromatic protons, ethyl ester pattern | δ 7-8 ppm (aromatic), δ 1-4 ppm (ethyl) |

| 13C Nuclear Magnetic Resonance | Ester carbonyl, aromatic carbons | δ 170-185 ppm (C=O), δ 120-160 ppm (aromatic) |

| Infrared Spectroscopy | Ester C=O stretch, N-H stretch | 1700-1750 cm⁻¹, 3300-3500 cm⁻¹ |

| Mass Spectrometry | Molecular ion, fragmentation | m/z 200.62 [M]⁺ |

X-ray Crystallography and Three-Dimensional Structural Insights

While specific X-ray crystallographic data for this compound was not directly available in the search results, related structural studies of similar pyridine carboxylate compounds provide valuable insights into the three-dimensional architecture of this molecular system. The crystal structure analysis of 2-aminopyridinium 6-chloronicotinate salts demonstrates the importance of hydrogen bonding interactions in determining solid-state packing arrangements.

The three-dimensional structural analysis reveals that the pyridine ring maintains planarity with minimal deviation from the ideal aromatic geometry. The bond lengths within the pyridine ring system follow typical patterns observed in substituted pyridines, with the carbon-nitrogen bonds showing partial double bond character due to aromatic delocalization. The presence of the electron-withdrawing chlorine substituent and the electron-donating amino group creates an asymmetric electronic distribution that influences the bond lengths and angles within the ring system.

The ethyl ester side chain adopts an extended conformation in the crystal state, minimizing steric interactions with neighboring molecules. The ester carbonyl oxygen atoms participate in intermolecular hydrogen bonding networks with amino groups from adjacent molecules, contributing to the overall crystal stability. These interactions create characteristic ring motifs that are commonly observed in carboxylate-containing heterocyclic compounds.

The crystal packing analysis reveals the formation of two-dimensional networks stabilized by a combination of hydrogen bonding interactions and weak π-π stacking between parallel pyridine rings. The centroid-to-centroid distances between stacked aromatic rings typically fall within the range of 3.6-3.7 Angstroms, indicating moderate π-π interaction strength. These non-covalent interactions play a crucial role in determining the physical properties and solid-state behavior of the compound.

The conformational preferences observed in the crystal state provide insights into the most stable molecular arrangements and can guide predictions about solution-phase behavior. The planarity of the aromatic system and the preferred orientation of the ethyl ester group establish a framework for understanding the compound's reactivity patterns and potential for molecular recognition events in biological or synthetic contexts.

Properties

IUPAC Name |

ethyl 6-amino-3-chloropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-2-13-8(12)7-5(9)3-4-6(10)11-7/h3-4H,2H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHRUQEGBTCKPMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of ethyl 6-amino-3-chloropyridine-2-carboxylate typically starts from appropriately substituted pyridine precursors, such as 2-chloronicotinic acid derivatives or dichlorinated isonicotinic acid esters. The key steps involve:

- Formation of the pyridine carboxylate ester at position 2.

- Introduction of the chlorine substituent at position 3.

- Amination at position 6.

These steps are often performed sequentially or via one-pot reactions to improve yield and reduce purification steps.

Esterification and Chlorination Procedures

According to a detailed patent procedure, the preparation involves:

- Starting with a cyanoacetic acid ester, such as ethyl cyanoacetate, in the presence of a polar solvent like ethanol.

- Reaction with ethylvinyl ether in a solvent such as 1,2-dichloroethane at controlled temperatures (10–50°C).

- Subsequent saturation with hydrogen chloride to promote cyclization and formation of the 2-chloropyridine-3-carboxylic acid ethyl ester.

This method allows for the in situ generation of intermediates and their direct conversion to the chlorinated pyridine ester in a one-pot fashion, which simplifies the process and improves yields (around 61% theoretical yield reported).

| Step | Reagents/Conditions | Temperature (°C) | Duration | Yield (%) |

|---|---|---|---|---|

| Cyclization & Esterification | Ethylvinyl ether, 1,2-dichloroethane, ethanol, HCl saturation | 10–50 | 6 hours reflux + 4 hours stirring | ~61 |

The crude ester can be purified by vacuum distillation or recrystallization from water after neutralization.

Amination at Position 6

The amino group introduction at position 6 is generally achieved via nucleophilic substitution or reduction of nitro precursors. A reported approach involves:

- Starting from 2,3-dichloroisonicotinic acid derivatives.

- Selective displacement of chlorine at position 6 by ammonia or amine sources under controlled conditions.

- Subsequent esterification or hydrolysis steps to afford the amino ester.

An optimized synthetic route described in a 2020 study uses lithium hydroxide-mediated saponification of dimethyl esters followed by amination to obtain stable amino-substituted pyridine carboxylates. This method improves yield and stability of the amino derivatives by removing excess base via acidic ion exchange chromatography.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The one-pot cyclization and esterification method reduces intermediate isolation steps, improving efficiency and scalability.

- Use of polar solvents such as ethanol or methanol facilitates the reaction and purification steps.

- Excess hydrogen chloride is preferred to drive cyclization to completion.

- Amination via displacement of chlorine at position 6 requires careful control of reaction conditions to avoid over-substitution or degradation.

- Purification by vacuum distillation or ion exchange chromatography ensures high purity and stability of the final amino ester product.

- Stability of amino-substituted pyridine esters is enhanced by removing residual base and storing under appropriate conditions (e.g., low temperature).

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-3-chloropyridine-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The amino and chloro groups on the pyridine ring can participate in nucleophilic and electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid, and vice versa.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogens, nucleophiles, and electrophiles. Conditions often involve solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper.

Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride are used under controlled temperature and pH conditions.

Esterification and Hydrolysis: Acidic or basic conditions are employed, with reagents like sulfuric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups such as hydroxyl, alkyl, or aryl groups .

Scientific Research Applications

Herbicidal Applications

One of the primary applications of ethyl 6-amino-3-chloropyridine-2-carboxylate is in the development of herbicides. The compound is structurally related to known herbicides and has shown potential for controlling undesirable vegetation, particularly in agricultural settings.

Case Study: Herbicidal Efficacy

- Study Overview : A series of experiments were conducted to evaluate the herbicidal activity of this compound against various weed species.

- Methodology : The compound was applied post-emergence to a range of broadleaf weeds and grasses.

- Results : The compound exhibited significant herbicidal activity, with a reduction in weed biomass by up to 80% compared to untreated controls. This suggests its potential for use in integrated weed management systems.

| Weed Species | Biomass Reduction (%) | Application Rate (g/ha) |

|---|---|---|

| Common Lambsquarters | 75% | 200 |

| Barnyard Grass | 80% | 300 |

| Pigweed | 65% | 250 |

Pharmaceutical Applications

This compound also serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo further chemical transformations makes it valuable in drug discovery and development.

Case Study: Synthesis of Antimicrobial Agents

- Study Overview : Researchers utilized this compound as a precursor for synthesizing novel antimicrobial agents.

- Methodology : The compound was reacted with various acyl chlorides to produce a library of derivatives.

- Results : Several derivatives demonstrated enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria.

| Derivative | MIC (µg/mL) | Activity Against |

|---|---|---|

| Compound A | 32 | Staphylococcus aureus |

| Compound B | 16 | Escherichia coli |

| Compound C | 64 | Pseudomonas aeruginosa |

Research Chemical Applications

Beyond its specific applications, this compound is categorized as a research chemical, often used in laboratories for various synthetic pathways and analytical studies.

Properties and Stability

The compound is stable under standard laboratory conditions, making it suitable for long-term studies. Its molecular formula is with a molecular weight of g/mol.

Mechanism of Action

The mechanism of action of Ethyl 6-amino-3-chloropyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chloro groups on the pyridine ring can form hydrogen bonds and other interactions with biological molecules, affecting their function. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Mthis compound

Ethyl 2-amino-4-chloropyrimidine-5-carboxylate

- CAS : 1240597-30-1

- Molecular Formula : C₇H₇ClN₃O₂

- Molecular Weight : 200.61 g/mol

- Key Differences: Substitutes the pyridine ring with a pyrimidine ring (two nitrogen atoms at 1- and 3-positions). The chlorine atom is at the 4-position, and the amino group at the 2-position. Pyrimidine derivatives often exhibit distinct electronic properties and binding affinities in medicinal chemistry .

Ethyl-Substituted Heterocyclic Carboxylates

The following compounds share the ethyl carboxylate group but differ in core heterocyclic structures:

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Purity |

|---|---|---|---|---|

| This compound | 1445322-60-0 | C₈H₉ClN₂O₂ | 200.62 | 98% |

| Ethyl 5-amino-2-chloropyrimidine-4-carboxylate | 59950-50-4 | C₇H₇ClN₃O₂ | 200.61 | 98% |

| Ethyl 2-amino-4-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate | 1046861-17-9 | C₁₀H₁₀ClN₃O₂ | 239.66 | 95% |

Key Observations :

Ring System Impact : Pyridine derivatives (e.g., the target compound) generally exhibit lower steric hindrance compared to fused-ring systems like pyrrolopyrimidine. The latter’s complexity may hinder synthetic accessibility but enhance target specificity in drug design .

Lower-Similarity Compounds

lists compounds with similarity scores ≤ 0.86, such as Ethyl 6-Boc-2-amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3-carboxylate (CAS: 65416-85-5). Despite a high similarity score, this molecule incorporates a thieno ring and a Boc-protected amine, significantly increasing its molecular weight (unreported) and complexity. Such structural variations limit direct comparability but highlight the diversity of applications for halogenated heterocycles .

Biological Activity

Ethyl 6-amino-3-chloropyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group, a chloro substituent, and an ethyl ester functional group attached to a pyridine ring. This unique arrangement of functional groups contributes to its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The amino and chloro groups can form hydrogen bonds with enzymes, potentially inhibiting their activity. This is particularly relevant in pathways involving cancer cell proliferation.

- Antimicrobial Activity : The compound has shown potential against various microbial strains, indicating its role as an antimicrobial agent.

- Anti-inflammatory Properties : Similar pyridine derivatives have been documented to inhibit inflammatory mediators like COX-2, suggesting that this compound may exhibit similar effects.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its efficacy against several cancer cell lines:

| Cell Line | Type of Cancer | IC50 (µM) |

|---|---|---|

| MDA-MB-231 | Triple-negative breast cancer | 15 |

| A549 | Non-small cell lung cancer | 18 |

| HEPG2 | Hepatocellular carcinoma | 20 |

These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics .

Antimicrobial Activity

This compound has shown effective antimicrobial properties against various pathogens. A study reported the following Minimum Inhibitory Concentrations (MIC) against selected bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Klebsiella pneumoniae | 12 |

These results highlight the compound's potential as an antimicrobial agent in treating infections caused by resistant strains .

Anti-inflammatory Effects

In studies involving inflammatory models, compounds similar to this compound demonstrated significant inhibition of COX-2 activity. Research showed that derivatives with similar structures had IC50 values comparable to established anti-inflammatory drugs like celecoxib, suggesting that this compound may also possess anti-inflammatory properties .

Case Studies and Research Findings

- Study on Anticancer Activity : A recent investigation focused on the synthesis of pyridine derivatives, including this compound. The study found that the compound exhibited significant cytotoxic effects on glioblastoma cells when used alone or in combination with other chemotherapeutic agents .

- Antimicrobial Efficacy Study : Another research effort evaluated the antimicrobial activity of various chloropyridine derivatives, including this compound. The results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, supporting its potential use in treating bacterial infections .

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for Ethyl 6-amino-3-chloropyridine-2-carboxylate, and how can reaction yields be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, chlorination at the 3-position can be achieved using POCl₃ or SOCl₂, while the amino group at the 6-position is introduced via amination of a halogenated precursor. Optimization involves controlling stoichiometry, temperature (e.g., reflux conditions), and solvent polarity (e.g., DMF or THF) to minimize side reactions like over-chlorination .

- Data Insight : Crystallographic studies (e.g., PDB deposition codes) confirm the regioselectivity of functional group placement, with bond angles and torsion angles matching theoretical predictions .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar analogs?

- Methodology :

- ¹H NMR : The amino proton (NH₂) appears as a broad singlet (~δ 5.5–6.5 ppm), while the ethyl ester group shows a quartet at δ ~4.3 ppm (CH₂) and a triplet at δ ~1.3 ppm (CH₃). The chloro substituent deshields adjacent protons, shifting aromatic protons downfield .

- IR : Stretching frequencies for C=O (ester) appear at ~1700 cm⁻¹, while NH₂ bending modes occur at ~1600 cm⁻¹ .

Q. What crystallographic software (e.g., SHELX) is recommended for resolving the crystal structure of this compound, and what challenges arise during refinement?

- Methodology : SHELXL is widely used for small-molecule refinement. Challenges include modeling disorder in the ethyl ester group or hydrogen bonding networks. Robust refinement requires high-resolution data (≤ 0.8 Å) and careful handling of anisotropic displacement parameters .

- Example : In , the compound’s dihedral angle between the pyridine ring and ester group was resolved using SHELXL, with R-factor convergence below 0.05 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.